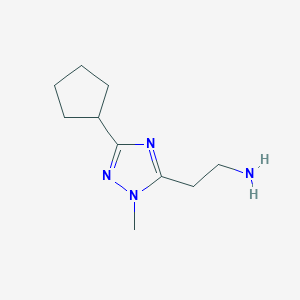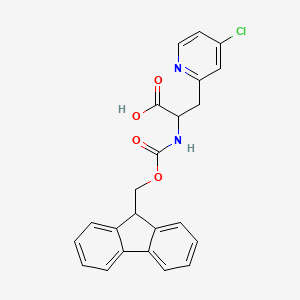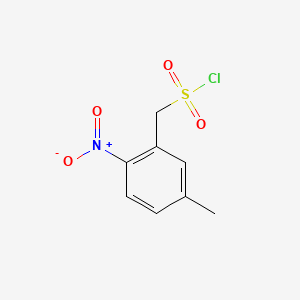![molecular formula C12H15NOS B13530044 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine is a chemical compound that features a unique structure combining an azetidine ring with a 2,3-dihydrobenzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine typically involves the reaction of 2,3-dihydrobenzo[b]thiophene with azetidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions. The specific steps may vary, but a common approach involves the formation of an intermediate, which is then converted to the final product through a series of chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mecanismo De Acción
The mechanism of action of 3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: Shares the thiophene moiety but lacks the azetidine ring.
Azetidine: Contains the azetidine ring but lacks the thiophene moiety.
Thiophene Derivatives: Various thiophene-based compounds with different substituents
Uniqueness
3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine is unique due to its combination of the azetidine ring and the 2,3-dihydrobenzo[b]thiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C12H15NOS |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1-benzothiophen-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C12H15NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,9-10,13H,5-8H2 |
Clave InChI |
AETWWLCCPJELAV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2CSC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)







![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

